molecular formula C8H7NO3 B039106 1-(3-Nitrophenyl)ethen-1-ol CAS No. 114915-56-9

1-(3-Nitrophenyl)ethen-1-ol

Cat. No.: B039106
CAS No.: 114915-56-9
M. Wt: 165.15 g/mol
InChI Key: PAMULWAKIDFEAW-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethen-1-ol (C₈H₉NO₃, molecular weight 183.16 g/mol) is a nitroaromatic secondary alcohol characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a nitro-substituted benzene ring. This compound exists in enantiomeric forms, with both (R)- and (S)-configurations reported . It is synthesized via asymmetric transfer hydrogenation of 1-(3-nitrophenyl)ethanone using a heterogenized Ru(II) catalyst, achieving 97% yield and 99% enantiomeric excess (ee) . The nitro group at the meta position enhances electron-withdrawing effects, influencing the compound’s reactivity and applications in pharmaceuticals and chiral synthesis .

Properties

CAS No.

114915-56-9

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-(3-nitrophenyl)ethenol

InChI

InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2

InChI Key

PAMULWAKIDFEAW-UHFFFAOYSA-N

SMILES

C=C(C1=CC(=CC=C1)[N+](=O)[O-])O

Canonical SMILES

C=C(C1=CC(=CC=C1)[N+](=O)[O-])O

Synonyms

Benzenemethanol, alpha-methylene-3-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethanone (3'-Nitroacetophenone)

  • Molecular Formula: C₈H₇NO₃
  • Molecular Weight : 165.16 g/mol
  • Physical Properties : Melting point 80–81°C; soluble in alcohols, acetone, and toluene .
  • Reactivity : As a ketone, it undergoes reduction to form 1-(3-nitrophenyl)ethen-1-ol. Its nitro group directs electrophilic substitution reactions to the para position.
  • Applications : Used as an intermediate in organic synthesis. Toxicity studies indicate skin irritation in rabbits (MLD 500 mg/2H) .
  • Comparison : The absence of a hydroxyl group reduces polarity compared to the alcohol derivative, affecting solubility in polar solvents. The ketone is less sterically hindered, favoring nucleophilic additions .

1-(3-Nitrophenyl)prop-2-yn-1-ol

  • Molecular Formula: C₉H₇NO₃
  • Molecular Weight : 177.16 g/mol
  • Synthesis : Derived from 3-nitrobenzaldehyde via alkynylation, yielding a yellow oil (61% yield) .
  • Reactivity : The propargyl alcohol structure enables participation in cycloaddition reactions (e.g., nitrosoarene-alkyne cycloadditions).
  • Comparison : The alkyne moiety introduces sp-hybridized carbons, enhancing reactivity toward metal-catalyzed couplings. The hydroxyl group’s acidity is influenced by conjugation with the alkyne .

1-(3-Nitrophenyl)butane-1,3-dione

  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.18 g/mol
  • Applications : A diketone used in pesticide synthesis. The electron-deficient aromatic ring facilitates condensation reactions .
  • Comparison : The dual ketone groups increase electrophilicity, making it a precursor for heterocyclic compounds. Unlike the alcohol, it lacks nucleophilic sites, limiting use in alkylation reactions .

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structure : Features a methyl group at the 4-position of the nitro-substituted benzene .

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